molecular formula C11H15ClN2O2Si B13702540 4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine

4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine

Cat. No.: B13702540
M. Wt: 270.79 g/mol
InChI Key: HDNAWCWYQABPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine is a chemical compound with the molecular formula C11H15ClN2O2Si and a molecular weight of 270.79 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chloro, dimethoxy, and trimethylsilyl-ethynyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation of the trimethylsilyl-ethynyl group could produce a corresponding ketone or alcohol.

Scientific Research Applications

4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine involves its interaction with specific molecular targets. The chloro and trimethylsilyl-ethynyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C11H15ClN2O2Si

Molecular Weight

270.79 g/mol

IUPAC Name

2-(4-chloro-2,6-dimethoxypyrimidin-5-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C11H15ClN2O2Si/c1-15-10-8(6-7-17(3,4)5)9(12)13-11(14-10)16-2/h1-5H3

InChI Key

HDNAWCWYQABPCL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC(=N1)OC)Cl)C#C[Si](C)(C)C

Origin of Product

United States

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